Mannitol

描述

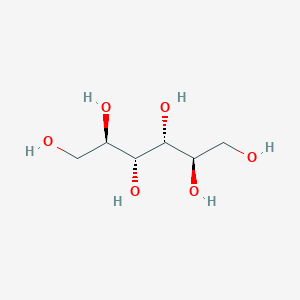

D-mannitol is the D-enantiomer of mannitol. It has a role as an osmotic diuretic, a sweetening agent, an antiglaucoma drug, a metabolite, an allergen, a hapten, a food bulking agent, a food anticaking agent, a food humectant, a food stabiliser, a food thickening agent, an Escherichia coli metabolite and a member of compatible osmolytes.

This compound is an osmotic diuretic that is metabolically inert in humans and occurs naturally, as a sugar or sugar alcohol, in fruits and vegetables. This compound elevates blood plasma osmolality, resulting in enhanced flow of water from tissues, including the brain and cerebrospinal fluid, into interstitial fluid and plasma. As a result, cerebral edema, elevated intracranial pressure, and cerebrospinal fluid volume and pressure may be reduced. This compound may also be used for the promotion of diuresis before irreversible renal failure becomes established; the promotion of urinary excretion of toxic substances; as an Antiglaucoma agent; and as a renal function diagnostic aid. On October 30, 2020, this compound was approved by the FDA as add-on maintenance therapy for the control of pulmonary symptoms associated with cystic fibrosis in adult patients and is currently marketed for this indication under the name BRONCHITOL® by Chiesi USA Inc.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is an Osmotic Diuretic. The mechanism of action of this compound is as an Osmotic Activity. The physiologic effect of this compound is by means of Increased Diuresis.

This compound has been reported in Pisolithus tinctorius, Talaromyces verruculosus, and other organisms with data available.

This compound is a naturally occurring alcohol found in fruits and vegetables and used as an osmotic diuretic. This compound is freely filtered by the glomerulus and poorly reabsorbed from the renal tubule, thereby causing an increase in osmolarity of the glomerular filtrate. An increase in osmolarity limits tubular reabsorption of water and inhibits the renal tubular reabsorption of sodium, chloride, and other solutes, thereby promoting diuresis. In addition, this compound elevates blood plasma osmolarity, resulting in enhanced flow of water from tissues into interstitial fluid and plasma.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2012 and has 5 approved and 29 investigational indications.

D-mannitol is a metabolite found in or produced by Saccharomyces cerevisiae.

A diuretic and renal diagnostic aid related to sorbitol. It has little significant energy value as it is largely eliminated from the body before any metabolism can take place. It can be used to treat oliguria associated with kidney failure or other manifestations of inadequate renal function and has been used for determination of glomerular filtration rate. This compound is also commonly used as a research tool in cell biological studies, usually to control osmolarity.

See also: this compound; sorbitol (component of).

Structure

3D Structure

属性

IUPAC Name |

(2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023235, DTXSID30858955 | |

| Record name | D-Mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D-mannitol appears as odorless white crystalline powder or free-flowing granules. Sweet taste. (NTP, 1992), Dry Powder; Other Solid, White odorless solid; [CAMEO] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | D-Mannitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mannitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15381 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Mannitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

563 °F at 3.5 mmHg (NTP, 1992), 290-295 °C at 3.50E+00 mm Hg, 290-295 °C @ 3.5 mm Hg, 290.00 to 295.00 °C. @ 760.00 mm Hg | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mannitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-MANNITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mannitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

greater than 300 °F (NTP, 1992) | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), 1 g in about 5.5 ml water; more sol in hot water; insol in ether; sol in pyridine, aniline; sol in aq soln of alkalies; 1 g dissolves in 18 ml glycerol (density 1.24); 1 g dissolves in about 83 ml alc, In water, 2.16X10+5 mg/l @ 25 °C, 216 mg/mL at 25 °C | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mannitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-MANNITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mannitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.489 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.52 @ 20 °C | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | D-MANNITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orthorhombic needles from alc, WHITE, CRYSTALLINE POWDER OR FREE FLOWING GRANULES | |

CAS No. |

69-65-8, 87-78-5 | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DL-Mannitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannitol [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Mannitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mannitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Mannitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mannitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-mannitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Mannitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANNITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OWL53L36A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-MANNITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mannitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

331 to 334 °F (NTP, 1992), 166-168 °C, 166 °C | |

| Record name | D-MANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20585 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mannitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-MANNITOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mannitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Mannitol for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-mannitol, a sugar alcohol (polyol), is a versatile and widely utilized excipient and laboratory reagent. Its unique chemical and physical properties, including high stability, low hygroscopicity, and osmotic activity, make it an invaluable tool in a diverse range of scientific applications. This technical guide provides a comprehensive overview of the chemical properties of mannitol relevant to its use in a laboratory setting. It includes detailed quantitative data, experimental protocols for property determination, and visual representations of its chemical structure and common laboratory workflows.

Chemical and Physical Properties of this compound

This compound (C6H14O6) is a white, odorless, crystalline powder with a sweet taste.[1][2] It is an isomer of sorbitol, differing in the orientation of the hydroxyl group on the second carbon.[2] This subtle structural difference results in distinct physical properties.

Quantitative Data

The key physicochemical properties of D-mannitol are summarized in the tables below for easy reference and comparison.

Table 1: General Physicochemical Properties of D-Mannitol

| Property | Value | References |

| Molecular Formula | C6H14O6 | [1][2][3] |

| Molar Mass | 182.172 g/mol | [1][2] |

| Appearance | White, odorless, crystalline powder or granules | [1][2] |

| Melting Point | 166 - 170 °C (331 - 338 °F) | [1] |

| Boiling Point | 290 - 295 °C at 3.5 mmHg | [1] |

| Density | 1.489 g/cm³ at 20 °C | [1] |

| pKa (at 25 °C) | ~13.5 |

Table 2: Solubility of D-Mannitol in Various Solvents at 25 °C

| Solvent | Solubility ( g/100 mL) | References |

| Water | 21.6 | |

| Ethanol | Very slightly soluble | [2] |

| Ether | Practically insoluble | [2] |

| Pyridine | Soluble | |

| Aniline | Soluble |

Chemical Reactivity and Stability

This compound is a chemically stable polyol, a property that makes it a preferred excipient in pharmaceutical formulations.[4] It is not readily oxidized by air and is resistant to degradation under many conditions. However, it can undergo reactions typical of alcohols.

-

Reaction with Strong Oxidizing Agents: this compound can be oxidized by strong oxidizing agents.

-

Complexation with Boric Acid: this compound forms a stable complex with boric acid, increasing the acidity of the boric acid solution. This property is utilized in the titrimetric analysis of boric acid.[2]

-

Stability in Solution: Aqueous solutions of this compound are stable and can be sterilized by autoclaving.[1] Some sources suggest that this compound is incompatible with strongly acidic and alkaline solutions.[1]

Experimental Protocols

This section provides detailed methodologies for determining some of the key chemical properties of this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of a solid this compound sample using a melting point apparatus.

Materials:

-

Melting point apparatus

-

Capillary tubes (one end sealed)

-

Dry, powdered this compound sample

-

Mortar and pestle (if sample is not powdered)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[5][6]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of this compound into the tube. The packed sample height should be 2-3 mm.[6]

-

Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to pack the solid tightly into the sealed end.[6]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[5]

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating to get a rough estimate. Set a high heating rate and observe the approximate temperature at which the sample melts.[7]

-

Accurate Determination: For an accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature about 10-15 °C below the expected melting point.[6]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[6]

-

Cooling: After the measurement is complete, turn off the apparatus and allow it to cool before removing the capillary tube.[8]

Determination of Aqueous Solubility

Objective: To determine the solubility of this compound in water at a specific temperature.

Materials:

-

This compound

-

Distilled or deionized water

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer and stir bar or shaking incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filter or vacuum filtration)

-

Oven

Procedure:

-

Equilibration: Add an excess amount of this compound to a known volume of water in a flask.

-

Saturation: Stir or shake the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: Allow the undissolved solid to settle. Carefully filter a known volume of the supernatant to remove any undissolved this compound.

-

Solvent Evaporation: Accurately weigh a clean, dry evaporating dish. Transfer a known volume of the clear, saturated filtrate to the evaporating dish.

-

Drying: Heat the evaporating dish in an oven at a temperature below the boiling point of water (e.g., 80-90 °C) until all the water has evaporated and a constant weight of the dried this compound is achieved.

-

Calculation: Calculate the solubility in grams per 100 mL of water using the mass of the dissolved this compound and the volume of the filtrate used.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of this compound using potentiometric titration.

Materials:

-

pH meter with a combination pH electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

This compound solution of known concentration

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standard pH buffers for calibration

Procedure:

-

pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa range.[9]

-

Sample Preparation: Prepare a solution of this compound in deionized water of a known concentration (e.g., 0.1 M).

-

Titration Setup: Place a known volume of the this compound solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

-

Titration: Begin stirring the solution. Add the standardized strong base solution in small, known increments from the burette.

-

Data Collection: After each addition of the titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Analysis: Plot a titration curve of pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the this compound has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve. For polyprotic substances, multiple inflection points may be observed.

Laboratory Applications and Workflows

This compound's chemical properties are leveraged in various laboratory applications.

Chemical Structure of D-Mannitol

The structure of D-mannitol is a linear six-carbon chain with a hydroxyl group on each carbon.

Caption: Chemical structure of D-Mannitol.

This compound Salt Agar (MSA) in Microbiology

This compound is a key component of this compound Salt Agar (MSA), a selective and differential medium used for the isolation and identification of Staphylococcus species.[10][11][12] The high salt concentration (7.5% NaCl) selects for staphylococci, while the this compound and the pH indicator (phenol red) differentiate between this compound-fermenting and non-fermenting species.[10][11][12]

Caption: Workflow for using this compound Salt Agar.

This compound as an Osmoticum in Plant Tissue Culture

In plant tissue culture, this compound is frequently added to the growth medium to induce osmotic stress, simulating drought conditions.[13][14][15][16][17] This allows for the study of plant responses to water deficit in a controlled laboratory environment.

Caption: Use of this compound to induce osmotic stress.

Conclusion

D-mannitol possesses a unique combination of chemical and physical properties that make it a highly valuable compound in various laboratory settings. Its stability, well-defined physical constants, and biological inertness in many systems allow for its use as a reliable excipient, a selective agent in microbiology, and an osmoticum in plant science. The provided data and protocols in this guide serve as a comprehensive resource for researchers and scientists working with this compound, enabling its effective and accurate application in their experimental work.

References

- 1. byjus.com [byjus.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. D-Mannitol [webbook.nist.gov]

- 4. dalynn.com [dalynn.com]

- 5. westlab.com [westlab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. personal.tcu.edu [personal.tcu.edu]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. asm.org [asm.org]

- 11. microbiologyinfo.com [microbiologyinfo.com]

- 12. microbenotes.com [microbenotes.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Tissue Culture—A Sustainable Approach to Explore Plant Stresses | MDPI [mdpi.com]

- 16. Early this compound-triggered changes in the Arabidopsis leaf (phospho)proteome reveal growth regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Core Mechanism of Mannitol as an Osmotic Diuretic: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms underlying the action of mannitol as an osmotic diuretic. It delves into the quantitative effects on renal function, detailed experimental protocols for research, and the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development investigating osmotic diuretics and related renal physiology.

Core Mechanism of Action

This compound, a sugar alcohol, functions as an osmotic diuretic primarily by increasing the osmolarity of the glomerular filtrate.[1][2] When administered intravenously, this compound is freely filtered by the glomerulus but is minimally reabsorbed by the renal tubules.[1] This retention of a non-reabsorbable solute within the tubular fluid creates a powerful osmotic gradient that inhibits the reabsorption of water from the proximal convoluted tubule and the descending limb of the loop of Henle.[2] Consequently, there is an increased volume of water retained within the tubules, leading to diuresis.[1]

Beyond its primary osmotic effect, research indicates that this compound can also increase renal blood flow and washout the medullary interstitial gradient, which further contributes to a decrease in the kidney's ability to concentrate urine.[3]

Quantitative Effects on Renal Function

Numerous studies have quantified the effects of this compound on key renal parameters. The following tables summarize findings from both preclinical and clinical research, offering a comparative look at its impact on urine output, glomerular filtration rate (GFR), and electrolyte excretion.

Table 1: Effects of this compound on Renal Function in Animal Models

| Parameter | Animal Model | This compound Dosage | Key Findings | Reference |

| Urine Production | Healthy Dogs | Bolus injection | Significantly increased immediately after injection.[4][5] | [4][5] |

| Glomerular Filtration Rate (GFR) | Healthy Dogs | Bolus injection | No significant difference observed.[4][5] | [4][5] |

| Fractional Excretion of Sodium (FENa) | Healthy Dogs | Bolus injection | Increased, but the effect was short-lived.[4][5] | [4][5] |

| Fractional Excretion of Urea Nitrogen | Healthy Dogs | Bolus injection | Increased, but the effect was short-lived.[4][5] | [4][5] |

| Brain Water Content | Rat (Cortical Infarction Model) | 0.5, 1.5, or 2.5 g/kg IV bolus | Dose-dependent decrease in brain water content. | [6] |

Table 2: Effects of this compound on Renal Function in Human Studies

| Parameter | Patient Population | This compound Dosage | Key Findings | Reference |

| Urine Output | Postoperative Acute Kidney Injury | 225 mg/kg bolus followed by 75 mg/kg/h infusion | Increased by 61% (P < 0.001).[7] | [7] |

| Renal Blood Flow (RBF) | Postoperative Acute Kidney Injury | 225 mg/kg bolus followed by 75 mg/kg/h infusion | Increased by 12% (P < 0.05).[7] | [7] |

| Glomerular Filtration Rate (GFR) | Postoperative Acute Kidney Injury | 225 mg/kg bolus followed by 75 mg/kg/h infusion | Tended to increase (16%), but not statistically significant.[7] | [7] |

| Fractional Excretion of Sodium (FENa) | Postoperative Acute Kidney Injury | 225 mg/kg bolus followed by 75 mg/kg/h infusion | Increased by 58%.[7] | [7] |

| Renal Function | Patients undergoing coronary artery bypass surgery | 200 ml of 20% this compound in prime solution | No significant effect on postoperative renal function.[8] | [8] |

Experimental Protocols

This section provides a detailed methodology for a key experiment to assess the diuretic effect of this compound in a rat model, based on established research practices.

Protocol: Assessment of this compound-Induced Diuresis in a Rat Model

Objective: To quantify the effects of this compound on urine output, GFR, and electrolyte excretion in rats.

Materials:

-

Male Wistar rats (250-300g)

-

This compound solution (20% w/v in sterile saline)

-

Isotonic saline (0.9% NaCl)

-

Anesthetic (e.g., Inactin, 100 mg/kg intraperitoneally)

-

Catheters (for jugular vein, carotid artery, and bladder)

-

Infusion pump

-

Metabolic cages for urine collection

-

Blood collection tubes

-

Analytical equipment for measuring creatinine, sodium, potassium, and osmolality.

Procedure:

-

Animal Preparation: Anesthetize the rat and place it on a heated surgical board to maintain body temperature. Surgically place catheters in the jugular vein for infusions, the carotid artery for blood sampling, and the bladder for urine collection.

-

Equilibration Period: Infuse isotonic saline at a rate of 10 ml/kg/h for 60-90 minutes to ensure adequate hydration and stable baseline conditions.

-

Baseline Collection: Collect a baseline blood sample from the carotid artery. Begin a timed urine collection (e.g., 30 minutes) to determine baseline urine flow rate and electrolyte excretion.

-

This compound Administration: Administer a bolus of this compound (e.g., 1 g/kg) via the jugular vein catheter over 1-2 minutes.[6]

-

Post-Mannitol Collection: Immediately following the bolus, begin a series of timed urine collections (e.g., every 30 minutes for 2-3 hours). Collect blood samples at the midpoint of each urine collection period.

-

Data Analysis:

-

Measure urine volume to determine urine flow rate (ml/min).

-

Analyze plasma and urine samples for creatinine concentration to calculate GFR using the formula: GFR = (Urine [Creatinine] x Urine Flow Rate) / Plasma [Creatinine].

-

Measure sodium and potassium concentrations in plasma and urine to calculate fractional excretion (FE) using the formula: FENa/K = (Urine [Na/K] x Plasma [Creatinine]) / (Plasma [Na/K] x Urine [Creatinine]) x 100.

-

Measure osmolality of plasma and urine samples.

-

-

Statistical Analysis: Compare the pre- and post-mannitol values for all parameters using appropriate statistical tests (e.g., paired t-test or ANOVA).

Signaling Pathways and Molecular Mechanisms

The osmotic stress induced by this compound triggers a cascade of cellular responses in renal tubular cells. This section outlines the key signaling pathways and molecular players involved.

Cellular Sensing of Osmotic Stress

High concentrations of this compound induce hyperosmotic stress on renal tubular epithelial cells. This stress can lead to:

-

Oxidative Stress: Studies have shown that high doses of this compound can decrease glutathione (GSH) concentration and increase malondialdehyde (MDA) content in human kidney tubular epithelial cells (HK-2), indicating an induction of oxidative stress.[9]

-

Cytoskeletal Disruption: this compound treatment has been observed to cause disorganization and even destruction of the F-actin cytoskeleton in HK-2 cells.[9]

-

Apoptosis: High concentrations of this compound can induce apoptosis in renal tubular cells.[9]

Downstream Signaling Pathways

The cellular stress initiated by this compound activates specific signaling pathways that mediate the cellular response.

-

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: Hyperosmotic stress induced by this compound has been shown to increase the expression of aquaporin 4 (AQP4) and aquaporin 9 (AQP9) in cultured rat astrocytes. This upregulation is suppressed by a p38 MAPK inhibitor, suggesting a crucial role for this pathway in regulating aquaporin expression under hyperosmotic conditions.[10]

Regulation of Aquaporins

Aquaporins (AQPs) are water channels that play a critical role in renal water reabsorption. This compound's osmotic effect is intricately linked to the function and regulation of these channels.

-

Aquaporin 2 (AQP2): AQP2 is the primary vasopressin-regulated water channel in the collecting duct. While the direct effect of this compound on AQP2 phosphorylation and translocation is an area of ongoing research, the osmotic diuresis induced by this compound effectively counteracts the water reabsorption mediated by AQP2.

-

Aquaporin 9 (AQP9): Research suggests that AQP9 expression is upregulated in response to hyperosmolality induced by this compound.[11] This aquaglyceroporin is permeable to this compound, and its increased expression could potentially lead to this compound entering brain cells, thereby reducing the osmotic gradient and contributing to this compound resistance in the treatment of cerebral edema.[11]

Visualizations

To further elucidate the complex mechanisms described, the following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.

Caption: Experimental workflow for assessing this compound-induced diuresis in a rat model.

Caption: Signaling pathway of this compound-induced osmotic diuresis in renal cells.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. litfl.com [litfl.com]

- 4. Sequential changes in urine production, glomerular filtration rate, and electrolyte excretion after this compound administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sequential changes in urine production, glomerular filtration rate, and electrolyte excretion after this compound administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. This compound increases renal blood flow and maintains filtration fraction and oxygenation in postoperative acute kidney injury: a prospective interventional study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of this compound on postoperative renal function in patients undergoing coronary artery bypass surgery: A double-blinded randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Renal tubular epithelial cells injury induced by this compound and its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hyperosmolar this compound simulates expression of aquaporins 4 and 9 through a p38 mitogen-activated protein kinase-dependent pathway in rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.aston.ac.uk [research.aston.ac.uk]

Mannitol's Role in Maintaining Cell Water Balance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mannitol, a sugar alcohol, is a pivotal molecule in the study and manipulation of cellular water balance. Its primary mechanism of action is osmotic, whereby it increases the osmolarity of the extracellular fluid, leading to the movement of water from the intracellular to the extracellular compartment. This principle is fundamental to its clinical applications, such as the reduction of intracranial and intraocular pressure, and its use as a research tool to induce osmotic stress and study cellular responses. This technical guide provides an in-depth analysis of this compound's role in maintaining cell water balance, detailing its mechanism of action, the signaling pathways it triggers under hyperosmotic conditions, and comprehensive experimental protocols for its application in a research setting.

Introduction

Cellular water balance, or homeostasis, is critical for normal physiological function. Disruptions in this delicate equilibrium can lead to cell swelling or shrinkage, impairing cellular processes and potentially leading to cell death. This compound, due to its properties as an effective osmole that is poorly permeable to most cell membranes, serves as a valuable agent for modulating this balance.[1] In clinical practice, intravenous administration of this compound creates an osmotic gradient across the blood-brain barrier, drawing water out of the brain parenchyma and reducing intracranial pressure.[1] Similarly, it reduces intraocular pressure by drawing fluid from the vitreous humor.[1] In the laboratory, this compound is widely used to impose controlled osmotic stress on cells in culture, allowing for the investigation of the intricate signaling pathways and adaptive mechanisms that cells employ to counteract changes in their osmotic environment.

Mechanism of Action: The Osmotic Gradient

The fundamental principle underlying this compound's effect on cell water balance is osmosis. When introduced into the extracellular environment, this compound increases the solute concentration, thereby raising the osmotic pressure of the extracellular fluid.[2] This creates a hypertonic environment relative to the cell's interior. To re-establish osmotic equilibrium, water moves from the area of lower solute concentration (intracellular) to the area of higher solute concentration (extracellular) across the semi-permeable cell membrane.[3] This efflux of water results in a decrease in intracellular volume, or cell shrinkage.[4]

The physiological response to an intravenous infusion of this compound is biphasic. Initially, the increased plasma osmolality draws water from the interstitial and intracellular compartments into the intravascular space, leading to a transient expansion of plasma volume.[3] Subsequently, as this compound is filtered by the kidneys and poorly reabsorbed, it acts as an osmotic diuretic, leading to increased excretion of water and electrolytes.[3]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the effects of this compound on different cellular and physiological parameters.

Table 1: Effect of this compound on Plasma Osmolality in Patients with Cerebral Edema

| Parameter | Before this compound Administration (mOsm/L) | After this compound Administration (mOsm/L) | Mean Change (mOsm/L) |

| Mean Plasma Osmolality | 303.74 ± 11.59 | 307.01 ± 14.83 | 3.27 ± 12.19 |

Data from a study on 32 patients with cerebral edema. The change in plasma osmolarity was not statistically significant (p=0.139).[5][6]

Table 2: Dose-Dependent Effect of this compound on Apoptosis in Bovine Aortic Endothelial (BAE) Cells

| This compound Concentration (mOsm) | Percentage of Apoptotic Cells (%) |

| Control (Isotonic) | 1.2 ± 0.4 |

| 100 | 3.4 ± 0.5 |

| 300 | 41.9 ± 4.0 |

Data represents the percentage of cells exhibiting nuclear chromatin condensation 3 hours after treatment.[7]

Table 3: Time-Course of this compound-Induced Intracranial Pressure (ICP) Reduction

| Time After Infusion | Effect on ICP | Duration of Effect |

| 5-15 minutes | Maximal effect observed | - |

| Up to 90 minutes | Sustained reduction | - |

| 1.5 - 6 hours | Return to a new, slightly lower plateau | Osmotic effects may last this long |

Compiled from studies on the physiological response to this compound infusion.[3][8]

Signaling Pathways Activated by this compound-Induced Osmotic Stress

Hyperosmotic stress induced by this compound triggers a complex network of intracellular signaling pathways as the cell attempts to adapt to the altered environment. These pathways are crucial for cell survival and involve the activation of various kinases and second messengers.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK pathways, including c-Jun N-terminal kinase (JNK) and p38 MAPK, are key stress-activated signaling cascades.

-

JNK Signaling: Hyperosmotic stress is a potent activator of the JNK pathway. This activation is mediated by upstream kinases such as MAP3Ks (e.g., ASK1, TAK1) and MAP2Ks (MKK4, MKK7). Activated JNK can then phosphorylate a variety of substrates, including transcription factors like c-Jun, leading to changes in gene expression that can promote either cell survival or apoptosis, depending on the cellular context and the severity of the stress.[9][10]

-

p38 MAPK Signaling: Similar to JNK, the p38 MAPK pathway is strongly activated by environmental stresses. Upstream activators include MKK3 and MKK6. Activated p38 MAPK can phosphorylate a range of targets, including other kinases and transcription factors, influencing processes like inflammation, apoptosis, and cell cycle regulation.[11][12][13]

Focal Adhesion Kinase (FAK) and Paxillin Signaling

Hypertonic stress can also impact the focal adhesions, which are critical for cell-matrix interactions. This involves the phosphorylation of key proteins like Focal Adhesion Kinase (FAK) and paxillin. The phosphorylation of these proteins can be dependent on Src kinase activity and can lead to the disassembly of focal adhesions and changes in cell adhesion and migration.[14][15][16][17]

Intracellular Calcium Signaling

An increase in intracellular calcium concentration ([Ca2+]i) is another rapid response to osmotic stress. This elevation can be dose-dependent and can mediate downstream events, including apoptosis. The source of the calcium can be both from intracellular stores, such as the endoplasmic reticulum, and from the extracellular space through ion channels. Chelation of intracellular calcium has been shown to inhibit this compound-induced apoptosis.[14][18][19][20][21][22]

Experimental Protocols

Induction of Osmotic Stress in Cell Culture

This protocol describes a general method for inducing hyperosmotic stress in adherent cell cultures using this compound.

Materials:

-

Adherent cells of interest (e.g., endothelial cells, epithelial cells)

-

Complete cell culture medium

-

Sterile D-mannitol powder

-

Sterile phosphate-buffered saline (PBS)

-

Sterile water for injection or cell culture grade water

-

Incubator (37°C, 5% CO2)

-

Multi-well plates or culture flasks

Procedure:

-

Cell Seeding: Seed the cells in multi-well plates or culture flasks at a density that will result in a confluent monolayer on the day of the experiment.

-

Preparation of this compound Stock Solution: Prepare a sterile, high-concentration stock solution of D-mannitol (e.g., 1 M) in sterile water or PBS. Filter-sterilize the solution using a 0.22 µm filter.

-

Induction of Osmotic Stress:

-

Aspirate the normal culture medium from the cells.

-

Add fresh, pre-warmed complete culture medium containing the desired final concentration of this compound. For example, to achieve a final concentration of 300 mM this compound, add the appropriate volume of the 1 M stock solution to the culture medium.

-

As a control, add an equivalent volume of sterile water or PBS to the control wells/flasks.

-

-

Incubation: Return the cells to the incubator for the desired period of time (e.g., 30 minutes, 1 hour, 6 hours).

-

Downstream Analysis: Following the incubation period, the cells can be harvested for various downstream analyses, such as measurement of cell volume, assessment of apoptosis, or analysis of signaling pathway activation.

Workflow for Osmotic Stress Induction:

Measurement of Intracellular Water Volume

This protocol describes a method for measuring intracellular water space using radiolabeled markers, a technique that can be adapted to assess changes in cell volume following this compound-induced osmotic stress.[23]

Materials:

-

Cell suspension or adherent cell monolayer

-

[¹⁴C]urea (for total water space)

-

[³H]sucrose (for extracellular space)

-

Scintillation vials

-

Scintillation counter

-

Ice-cold buffer (e.g., PBS)

-

Microcentrifuge (for cell suspensions)

Procedure:

-

Incubation with Markers:

-

Incubate the cells (either in suspension or as a monolayer) with both [¹⁴C]urea and [³H]sucrose for a defined period (e.g., 20 minutes for [¹⁴C]urea and 5 minutes for [³H]sucrose) to allow for equilibration.

-

-

Termination of Incubation:

-

For Adherent Cells: Rapidly rinse the culture dishes three times with ice-cold buffer to remove the extracellular markers.

-

For Suspension Cells: Centrifuge the cell suspension to pellet the cells. Carefully remove the supernatant.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells to release the intracellular contents.

-

Transfer the cell lysate to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity (counts per minute, CPM) for both ¹⁴C and ³H using a scintillation counter.

-

-

Calculation of Intracellular Water Space:

-

The intracellular water space (ICS) is calculated by subtracting the volume of distribution of the extracellular marker ([³H]sucrose space) from the volume of distribution of the total water space marker ([¹⁴C]urea space).

-

Logical Relationship for Calculating Intracellular Water Space:

Applications in Drug Development

The understanding of this compound's effects on cellular water balance and the associated signaling pathways has several implications for drug development:

-

Drug Delivery to the Brain: this compound's ability to transiently open the blood-brain barrier is being explored for the delivery of therapeutic agents to the central nervous system that would otherwise be unable to cross this barrier.

-

Development of Osmotic Therapies: Research into the precise mechanisms of osmotic stress response can inform the development of novel and more targeted osmotic agents for the treatment of conditions like cerebral edema and glaucoma.

-

Toxicity Screening: Understanding how cells respond to hyperosmotic stress can be valuable in toxicology screening to assess the potential of new drug candidates to disrupt cellular water balance and induce cytotoxicity.

-

Formulation of Biologics: this compound is used as an excipient in the formulation of some protein-based drugs to provide stability and prevent aggregation.

Conclusion

This compound is a powerful tool for both clinical intervention and basic research related to cellular water balance. Its well-defined osmotic mechanism of action provides a reliable method for modulating cell volume. The cellular response to this compound-induced osmotic stress involves a complex interplay of signaling pathways that are fundamental to cell survival and function. A thorough understanding of these mechanisms, supported by robust experimental protocols, is essential for researchers and drug development professionals seeking to leverage the properties of this compound or to investigate the broader implications of osmotic stress in health and disease.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. Changes induced by hyperosmotic this compound in cerebral endothelial cells: an atomic force microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jsocmed.org [jsocmed.org]

- 6. researchgate.net [researchgate.net]

- 7. ahajournals.org [ahajournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. This compound at clinical concentrations activates multiple signaling pathways and induces apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Hyperosmotic this compound induces Src kinase-dependent phosphorylation of beta-catenin in cerebral endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Altering FAK-paxillin interactions reduces adhesion, migration and invasion processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Osmotic pressure‐induced calcium response states - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Calcium signaling of primary chondrocytes and ATDC5 chondrogenic cells under osmotic stress and mechanical stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Calcium signaling - Wikipedia [en.wikipedia.org]

- 23. Measurement of intracellular volume in monolayers of cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Formulation: A Technical Guide to Mannitol as a Pharmaceutical Excipient

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of utilizing mannitol as a pharmaceutical excipient. This compound, a sugar alcohol, is a versatile and widely used component in a variety of dosage forms due to its favorable physicochemical properties. This document provides a comprehensive overview of its functions, properties, and applications, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams to aid in formulation development.

Physicochemical Properties of this compound

This compound's utility as an excipient is rooted in its distinct physical and chemical characteristics. It is a white, odorless, crystalline powder with a sweet taste.[1] Its non-hygroscopic nature makes it particularly suitable for moisture-sensitive active pharmaceutical ingredients (APIs).[2][3][4]

Polymorphism

This compound exists in several polymorphic forms, with the most common being α, β, and δ.[5] The β form is the most stable and is the most frequently used in pharmaceutical formulations.[5][6] The different polymorphs exhibit distinct physicochemical properties, which can impact manufacturing processes and the final product's performance.[5]

Solubility

This compound is readily soluble in water, and its solubility increases with temperature.[7][8][9] It is sparingly soluble in alcohol and practically insoluble in ether.[10]

Data Summary

The following tables summarize key quantitative data for this compound, providing a comparative overview of its properties.

Table 1: Physicochemical Properties of this compound Polymorphs

| Property | α-Mannitol | β-Mannitol | δ-Mannitol | Reference(s) |

| Melting Point (°C) | 166.0 | 166.5 | 155 | [11] |

| Thermodynamic Stability | Metastable | Stable | Metastable | [5][11] |

| Solubility Profile | Higher than β | Lowest | Highest | [11] |

Table 2: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |

| 20 | 18.2 | [8] |

| 25 | 21.6 | [8][10] |

Table 3: Impact of this compound on Tablet Formulation Properties

| Formulation Parameter | Observation | Reference(s) |

| Tablet Hardness | Co-ground mixture of this compound and crospovidone enhances tablet hardness. | [3] |

| Disintegration Time | Smaller particle size of this compound leads to faster disintegration. | [12] |

| Dissolution Rate | Specific surface area of this compound is a key factor influencing the dissolution of poorly water-soluble drugs. | [13] |

| Friability | Placebo tablets with 98% this compound/PVAc/PVP showed friability of <0.2% at a hardness of 44 N. | [14] |

Functions of this compound in Pharmaceutical Formulations

This compound's versatility allows it to serve multiple functions in various dosage forms.

-

Diluent and Filler: In solid oral dosage forms, this compound provides bulk to the formulation, particularly for low-dose APIs.[2][6][15] It offers good compatibility and can produce robust tablets.[6][16]

-

Bulking Agent in Lyophilization: this compound is extensively used in freeze-dried formulations to provide an elegant cake structure and prevent collapse.[7][13][17]

-

Tonicity-Adjusting Agent: In parenteral and ophthalmic preparations, this compound is used to adjust the tonicity of the solution to be compatible with physiological fluids.[10][18]

-

Sweetening Agent: Its sweet taste and pleasant mouthfeel make it an ideal choice for chewable and orally disintegrating tablets (ODTs).[1][19][20]

-

Stabilizer: this compound can act as a stabilizer for proteins and other biological molecules, protecting them during processing and storage.[12]

Experimental Protocols for this compound Characterization

Accurate characterization of this compound is crucial for successful formulation development. The following are detailed methodologies for key analytical techniques.

Differential Scanning Calorimetry (DSC) for Polymorph Analysis

Objective: To determine the melting point and identify the polymorphic form of this compound.

Methodology:

-

Accurately weigh 3-5 mg of the this compound sample into a standard aluminum DSC pan.

-

Seal the pan hermetically. An empty sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC instrument.

-

Equilibrate the sample at a starting temperature, for example, 25°C.

-

Heat the sample at a constant rate, typically 5°C/min or 10°C/min, to a temperature above the expected melting point (e.g., 200°C).[21][22]

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram to identify endothermic melting peaks, which are characteristic of each polymorph.[11][21]

X-Ray Powder Diffraction (XRPD) for Polymorph Identification

Objective: To identify the crystalline structure and polymorphic form of this compound.

Methodology:

-

Prepare a uniform, flat powder sample of this compound.

-

Mount the sample in the XRPD instrument.

-

Expose the sample to a monochromatic X-ray beam (commonly Cu Kα radiation).

-

Scan the sample over a defined 2θ range (e.g., 5° to 40°).

-

Record the diffraction intensity as a function of the 2θ angle.

-

Compare the resulting diffraction pattern with known patterns for α, β, and δ this compound to identify the polymorph(s) present.[11][19] Characteristic peaks for β-mannitol are observed at approximately 10.4°, 14.56°, and 16.74° 2θ; for α-mannitol at 13.64° and 17.18° 2θ; and for δ-mannitol at 9.7° 2θ.[11]

High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To quantify the amount of this compound in a pharmaceutical formulation.

Methodology:

-

Column: A suitable column for polar compounds, such as a Primesep S2 or a TSK-Gel Amide 80 column, is used.[6][16]

-

Mobile Phase: A typical mobile phase for HILIC mode consists of a mixture of acetonitrile and an aqueous buffer (e.g., water with formic acid).[16][23]

-

Detector: An Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID) is commonly used for this compound as it lacks a strong UV chromophore.[6][24]

-

Sample Preparation: Prepare a standard solution of this compound of known concentration. Dissolve the formulated product in a suitable solvent and filter to remove any undissolved excipients.

-

Injection and Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.

-

Quantification: Compare the peak area of this compound in the sample chromatogram to the peak area in the standard chromatogram to determine the concentration.[6]

This compound in Manufacturing Processes

The selection of a manufacturing process is critical and depends on the API's properties and the desired final dosage form characteristics. This compound is compatible with various manufacturing technologies.

Direct Compression

Direct compression is a simple and cost-effective method for tablet manufacturing. This compound's good flowability and compressibility make certain grades suitable for this process.[2]

Wet Granulation

Wet granulation is employed to improve the flow and compression properties of the powder blend. This compound is suitable for wet granulation due to its stability and ease of drying.[2][14]

Lyophilization (Freeze-Drying)

Lyophilization is used for heat-sensitive and unstable APIs. This compound acts as a bulking agent and cryoprotectant in this process.[13][17]

This compound in Orally Disintegrating Tablets (ODTs)

This compound is a preferred excipient for ODTs due to its pleasant taste, good mouthfeel, and rapid dissolution.[1][20][25] The formulation of a successful ODT involves a balance of rapid disintegration and sufficient tablet strength.

Conclusion

This compound is a cornerstone excipient in modern pharmaceutical development, offering a unique combination of properties that make it suitable for a wide array of applications. Its low hygroscopicity, good compatibility, and processability, coupled with its patient-friendly attributes, ensure its continued prominence in the formulation of both small molecule and biologic drugs. A thorough understanding of its physicochemical properties, particularly polymorphism, and its behavior in different manufacturing processes is essential for leveraging its full potential in creating stable, effective, and patient-centric medicines.

References

- 1. roquette.com [roquette.com]

- 2. Use of this compound as an Excipient for Solid Drug Formulation [sigmaaldrich.cn]

- 3. Studies of rapidly disintegrating tablets in the oral cavity using co-ground mixtures of this compound with crospovidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-Coated Hydroxypropyl Methylcellulose as a Directly Compressible Controlled Release Excipient for Moisture-Sensitive Drugs: A Stability Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound-sucrose mixtures--versatile formulations for protein lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of this compound in pharmaceutical formulations using hydrophilic interaction liquid chromatography with evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 87-78-5 [chemicalbook.com]

- 8. This compound - Sciencemadness Wiki [sciencemadness.org]

- 9. Study of solubility of this compound in different organic solvents. [diposit.ub.edu]

- 10. scbt.com [scbt.com]

- 11. mdpi.com [mdpi.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. Specific surface area of this compound rather than particle size dominant the dissolution rate of poorly water-soluble drug tablets: A study of binary mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. scribd.com [scribd.com]

- 16. HPLC Method for Analysis of this compound on Primesep S2 Column | SIELC Technologies [sielc.com]

- 17. Crystallisation in printed droplets: understanding crystallisation of d -mannitol polymorphs - CrystEngComm (RSC Publishing) DOI:10.1039/C8CE01780H [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. FORMULATION FORUM - Orally Disintegrating Tablets [drug-dev.com]

- 21. This compound Polymorphs as Carrier in DPIs Formulations: Isolation Characterization and Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. helixchrom.com [helixchrom.com]

- 24. shimadzu.com [shimadzu.com]

- 25. ondrugdelivery.com [ondrugdelivery.com]

An In-depth Technical Guide to the Structure and Biological Functions of Mannitol